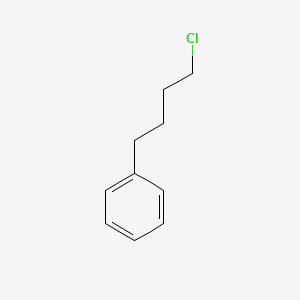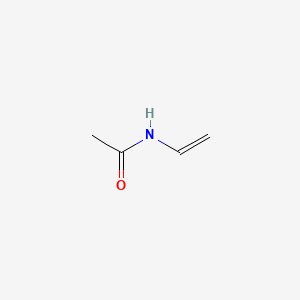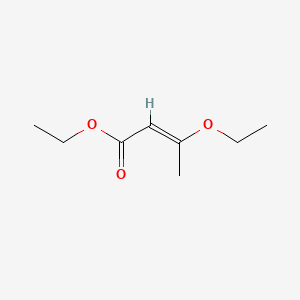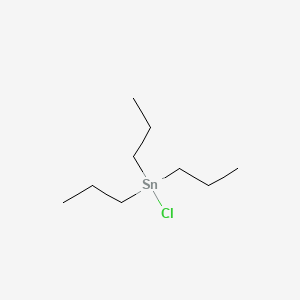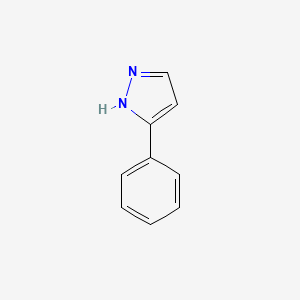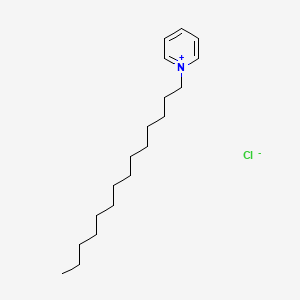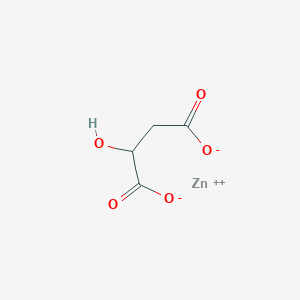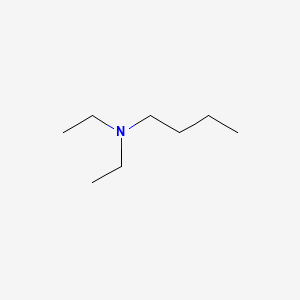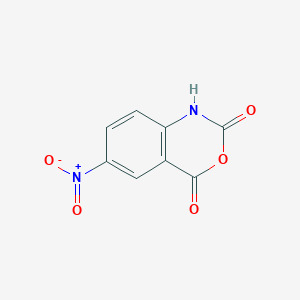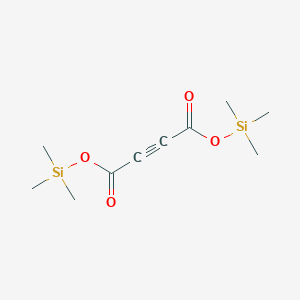
Bis(trimethylsilyl)acetylenedicarboxylate
Vue d'ensemble
Description
Bis(trimethylsilyl)acetylenedicarboxylate, also known as Bis(trimethylsilyl) 2-butynedioate, is a versatile synthetic intermediate . It is a colorless liquid that is soluble in organic solvents . This compound is used as a surrogate for acetylene .
Synthesis Analysis
Bis(trimethylsilyl)acetylenedicarboxylate participates as a nucleophile in Friedel-Crafts type acylations and alkylations . It undergoes rhodium-catalyzed addition reaction with diarylacetylenes . It also undergoes cycloaddition with 1,5-hexadiynes in the presence of CpCo (CO) 2 (Cp=cyclopentadienyl) to form benzocyclobutenes . Furthermore, it was used in a concise total synthesis of (±)- estrone .Molecular Structure Analysis
The empirical formula of Bis(trimethylsilyl)acetylenedicarboxylate is C10H18O4Si2 . Its molecular weight is 258.42 . The SMILES string representation isCSi(C)OC(=O)C#CC(=O)OSi(C)C . Chemical Reactions Analysis
Bis(trimethylsilyl)acetylenedicarboxylate is used as a nucleophile in Friedel-Crafts type acylations and alkylations . It also serves as a ligand in organometallic chemistry . For example, it forms stable adducts with metallocenes .Physical And Chemical Properties Analysis
Bis(trimethylsilyl)acetylenedicarboxylate has a refractive index of n20/D 1.439 (lit.) . It has a boiling point of 94 °C/0.005 mmHg (lit.) and a density of 0.999 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Material Science Research
Scientists utilize this compound in material science research due to its potential applications in developing new materials with unique properties.
Each application utilizes the unique chemical properties of Bis(trimethylsilyl)acetylenedicarboxylate, showcasing its versatility and importance in scientific research across various fields .
Safety And Hazards
Bis(trimethylsilyl)acetylenedicarboxylate is flammable . It should be kept away from heat/sparks/open flames/hot surfaces . It is recommended to use explosion-proof electrical/ventilating/lighting equipment when handling this chemical . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
bis(trimethylsilyl) but-2-ynedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHMNBZWRLSKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C#CC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343525 | |
| Record name | Bis(trimethylsilyl)acetylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl)acetylenedicarboxylate | |
CAS RN |
76734-92-4 | |
| Record name | Bis(trimethylsilyl)acetylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilyl) acetylenedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(trimethylsilyl)acetylenedicarboxylate react with cyclooctyne and what is the significance of this reaction?
A1: Bis(trimethylsilyl)acetylenedicarboxylate undergoes a 1,3-dipolar cycloaddition reaction with cyclooctyne at room temperature []. This reaction generates a furan-derived intermediate which is short-lived. Unlike reactions with other acetylenedicarboxylates where the intermediates can be trapped by additional equivalents of the acetylenedicarboxylate, in this case, the intermediate undergoes a retro-Brook rearrangement to yield a ketone product []. The reaction is significant because it proceeds with perfect atom economy, meaning all atoms from the starting materials are incorporated into the final product, highlighting its potential for green chemistry applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[3,4-b]pyrazine-5,7-dione](/img/structure/B1584572.png)
